molecular formula C17H29NOS B14628608 Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- CAS No. 54767-63-4

Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio-

Cat. No.: B14628608
CAS No.: 54767-63-4
M. Wt: 295.5 g/mol
InChI Key: KUEGASBEGHOAOO-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- is a complex organic compound with a unique structure that combines benzyl alcohol with butylamino and isobutylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- typically involves multiple steps. One common method includes the reaction of benzyl alcohol with butylamine and isobutylthiol under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include purification steps such as distillation or crystallization to isolate the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use in drug development or as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with similar structural features but lacking the butylamino and isobutylthio groups.

    Phenylmethanol: Another related compound with a similar core structure.

    Alpha-toluenol: Shares some structural similarities but differs in functional groups.

Uniqueness

Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

54767-63-4

Molecular Formula

C17H29NOS

Molecular Weight

295.5 g/mol

IUPAC Name

2-(butylamino)-1-[4-(2-methylpropylsulfanyl)phenyl]propan-1-ol

InChI

InChI=1S/C17H29NOS/c1-5-6-11-18-14(4)17(19)15-7-9-16(10-8-15)20-12-13(2)3/h7-10,13-14,17-19H,5-6,11-12H2,1-4H3

InChI Key

KUEGASBEGHOAOO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(C1=CC=C(C=C1)SCC(C)C)O

Origin of Product

United States

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